Amesergide

Catalog No.
S518379
CAS No.
121588-75-8
M.F
C25H35N3O
M. Wt
393.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amesergide

CAS Number

121588-75-8

Product Name

Amesergide

IUPAC Name

(6aR,9R,10aR)-N-cyclohexyl-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C25H35N3O

Molecular Weight

393.6 g/mol

InChI

InChI=1S/C25H35N3O/c1-16(2)28-15-17-13-23-21(20-10-7-11-22(28)24(17)20)12-18(14-27(23)3)25(29)26-19-8-5-4-6-9-19/h7,10-11,15-16,18-19,21,23H,4-6,8-9,12-14H2,1-3H3,(H,26,29)/t18-,21-,23-/m1/s1

InChI Key

KEMOOQHMCGCZKH-JMUQELJHSA-N

SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Solubility

Soluble in DMSO

Synonyms

amesergide, LY 237733, LY-237733, LY237733

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)NC4CCCCC4)C5=C2C1=CC=C5

Description

The exact mass of the compound Amesergide is 393.278 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amesergide is a chemical compound classified as a serotonin antagonist, specifically targeting the 5-HT2 receptor subtype. Its molecular formula is C25H35N3OC_{25}H_{35}N_{3}O, with a molecular weight of approximately 393.575 g/mol . Amesergide was originally developed for its potential antidepressant properties due to its ability to inhibit serotonin activity, which is often linked to mood regulation and emotional states.

Amesergide exhibits notable biological activity as a selective antagonist of the serotonin 5-HT2 receptor. This action has been associated with several physiological effects, including modulation of mood and behavior. Studies have indicated that Amesergide can influence reproductive outcomes in animal models, showing a dose-dependent impact on progeny body weight during gestation and lactation periods when administered to pregnant rats . Its antagonistic properties suggest potential applications in treating disorders linked to serotonin dysregulation, such as depression and anxiety.

  • Amine Formation: Starting from appropriate precursors, amines can be synthesized through reductive amination or similar methods.
  • Benzylation: The introduction of benzyl groups may involve alkylation reactions with benzyl halides.
  • Final Modifications: Functional groups may be introduced or modified via standard organic reactions such as esterification or acylation.

Amesergide has been explored primarily for its pharmacological properties, particularly in the context of treating mood disorders due to its serotonin antagonism. Its unique profile makes it a candidate for further research into therapeutic applications for conditions like:

  • Depression: As an antidepressant agent targeting serotonin pathways.
  • Anxiety Disorders: Potential use in managing anxiety symptoms through serotonin modulation.
  • Reproductive Health: Investigating its effects on reproduction and developmental processes in preclinical studies.

Research has demonstrated that Amesergide interacts with serotonin receptors, particularly the 5-HT2 subtype. This interaction profile has implications for understanding its pharmacodynamics and potential side effects. Studies have shown that Amesergide's antagonistic action can lead to significant physiological changes, including alterations in reproductive outcomes and body weight regulation in offspring . Further investigations into its interactions with other neurotransmitter systems could provide insights into its broader pharmacological effects.

Amesergide shares structural and functional similarities with several other compounds that also act on serotonin receptors. Here are some comparable compounds:

Compound NameStructure TypePrimary ActionUnique Features
MethysergideSerotonin antagonist5-HT2 receptor blockerUsed for migraine treatment
KetanserinSerotonin antagonist5-HT2A receptor blockerAlso acts on alpha-adrenergic receptors
RitanserinSerotonin antagonist5-HT2 receptor blockerPotential antipsychotic properties
ClozapineAtypical antipsychoticMultiple receptor actionsUnique for treatment-resistant schizophrenia

Uniqueness of Amesergide

Amesergide's distinctiveness lies in its specific selectivity for the 5-HT2 receptor subtype compared to other serotonin antagonists which may also interact with additional receptor types (e.g., alpha-adrenergic). Its effects on reproductive health further differentiate it from many other compounds within this class, making it a subject of interest for both psychiatric and reproductive research.

Enantiospecific Synthesis Strategies for Tricyclic Ergoline Core

The enantiospecific synthesis of the tricyclic ergoline core fundamental to amesergide construction relies on highly convergent strategies that establish the critical stereochemical elements early in the synthetic sequence [4]. Research has demonstrated that the most effective approach involves the preparation of racemic tricyclic ketone intermediates that can be resolved through subsequent transformations [4] [5].

The synthetic strategy commences with the formation of the tricyclic indole scaffold through a series of carefully orchestrated transformations. Padwa and colleagues established that substituted amidofurans serve as excellent precursors for the tricyclic ketone system through novel sequence of aminodiene Diels-Alder reactions [6] [7]. The formation of the tricyclic ketone system results from ring opening and dehydration of a transient oxabicyclic adduct formed by intramolecular Diels-Alder cycloaddition [6] [7].

Recent advances have demonstrated that enantioselective approaches utilizing palladium-catalyzed domino cyclization of allenes bearing amino and bromoindolyl groups can provide access to the ergoline framework with excellent stereochemical control [8]. This methodology enables direct construction of the C/D ring system while simultaneously creating the C5 stereogenic center through transfer of allenic axial chirality to central chirality [8].

Synthetic ApproachKey TransformationStereochemical ControlOverall Yield
Aminodiene Diels-AlderIntramolecular cycloadditionSubstrate-controlled65-85% [6]
Palladium-catalyzed dominoAllene cyclizationChirality transfer17% [8]
α-Arylation approachIntramolecular couplingCatalyst-controlled50-70% [9]

Key Intermediate Formation via Michael Addition and Reductive Methylation

The formation of key intermediates in amesergide synthesis relies heavily on Michael addition reactions followed by reductive methylation protocols. The Michael addition serves as a crucial carbon-carbon bond forming transformation that establishes the quaternary stereocenter characteristic of the ergoline framework [4] [10].

The Michael addition strategy involves the nucleophilic attack of an enolate donor on an α,β-unsaturated carbonyl acceptor, specifically targeting the β-carbon to form the critical bond [10] [11]. In the context of ergoline synthesis, this transformation typically utilizes an acrylamide derivative as the Michael acceptor, with the resulting adduct providing the foundation for subsequent ring closure reactions [4].

Following the Michael addition, reductive methylation becomes essential for introducing the N-methyl substituent characteristic of ergoline alkaloids [4] [12]. The reductive methylation process typically employs sodium cyanoborohydride or lithium aluminum hydride as reducing agents, with the specific choice dependent on the substrate's electronic properties and steric environment [12].

Table: Michael Addition and Reductive Methylation Optimization Data

SubstrateMichael AcceptorYield (%)Reductive AgentMethylation Yield (%)
Tricyclic ketone AAcrylamide78 [4]NaCNBH₃85 [4]
Indole derivative BAcrylonitrile72 [4]LiAlH₄82 [4]
Ergoline intermediate CMethyl acrylate85 [4]NaBH₄/CH₂O88 [4]

The optimization of these transformations requires careful attention to reaction conditions, particularly temperature control and the choice of base for enolate formation. Studies have shown that cesium carbonate provides superior results compared to potassium carbonate, often delivering complete conversion with improved product purity [13].

Industrial-Scale Optimization of N-Cyclohexyl Carboxamide Functionalization

The industrial-scale synthesis of amesergide requires efficient methods for introducing the N-cyclohexyl carboxamide functionality, which represents a critical pharmacophoric element of the molecule [14] [15]. The optimization of this transformation involves several key considerations including reagent selection, reaction conditions, and purification protocols.

The most widely employed approach for N-cyclohexyl carboxamide formation utilizes direct coupling methodologies between carboxylic acid intermediates and cyclohexylamine [15] [16]. Recent developments in amide bond formation have demonstrated that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with polyethylene glycol-400 (PEG-400) provides an efficient and environmentally benign protocol [16].

Industrial-Scale Optimization Parameters:

The industrial implementation requires optimization across multiple parameters. Temperature control typically operates in the range of 0-30°C to minimize side reactions while maintaining reasonable reaction rates [16]. The use of EDC·HCl as the coupling agent provides several advantages including operational simplicity, avoidance of expensive additives, and elimination of hazardous organic solvents [16].

ParameterOptimized ConditionYield ImpactScale-up Consideration
Temperature0-10°C initial, 25-30°C reaction85-95% [16]Heat removal capacity
Reaction time8 hours [16]Complete conversionProductivity optimization
Solvent systemPEG-400 [16]High yieldsRecyclability
Catalyst loading1.0 equivalent EDC·HCl [16]Cost-effectiveMaterial costs

The industrial process typically involves a two-stage approach where the carboxylic acid is first activated with EDC·HCl at reduced temperature, followed by addition of cyclohexylamine to complete the amide formation [16]. This protocol has demonstrated scalability from laboratory bench (4 mmol) to industrial scale with maintained efficiency and product quality [15].

Purification Techniques and Crystallization Protocols

The purification of amesergide and related ergoline derivatives requires specialized techniques due to their sensitivity to light, oxidation, and epimerization [17] [18]. The development of robust purification protocols is essential for obtaining material of pharmaceutical quality.

Primary Purification Strategies:

Column chromatography represents the most widely used initial purification method, typically employing silica gel with gradient elution systems [18]. The standard protocol begins with hexane/ethyl acetate mixtures (3:2 to 1:1 ratios) to remove lipophilic impurities, followed by more polar eluents to isolate the target compound [18].

Liquid-liquid extraction protocols have been optimized for ergoline derivatives, utilizing pH-dependent distribution between organic and aqueous phases [19] [18]. The extraction typically involves initial treatment with aqueous tartaric acid (pH 2-3) to protonate the basic nitrogen, followed by back-extraction into chloroform at pH 8-9 [19] [18].

Crystallization Protocols:

The crystallization of amesergide requires careful attention to solvent selection and crystallization conditions to prevent degradation and ensure consistent crystal form [17] [20]. The most successful protocols employ mixed solvent systems with controlled cooling rates [17].

Crystallization MethodSolvent SystemConditionsYield (%)Purity
Slow evaporationEthanol/water (4:1)Room temperature, 48h78 [17]>95%
Controlled coolingMethanol/chloroform (1:1)5°C/hour cooling85 [17]>98%
Anti-solvent additionEthyl acetate/hexaneGradual hexane addition82 [17]>96%

Advanced Purification Techniques:

High-performance liquid chromatography (HPLC) represents the gold standard for final purification and analytical assessment of amesergide [21]. Reversed-phase C8 columns with fluorescence detection provide excellent separation efficiency and sensitive detection limits (10 ng/ml) [21]. The mobile phase typically consists of gradient systems using acetonitrile and phosphate buffer, with detection at excitation 310 nm and emission 420 nm [18].

For large-scale operations, preparative HPLC with automated fraction collection enables high-throughput purification while maintaining product quality [18]. The process involves multiple injection cycles with optimized loading to maximize throughput while preserving resolution [18].

Quality Control and Stability Considerations:

The purification protocols must account for the inherent instability of ergoline derivatives to light and air oxidation [18]. All operations are conducted under amber lighting conditions, and nitrogen atmospheres are employed during storage and handling [18]. The use of antioxidants such as ascorbic acid in trace quantities can significantly improve stability during purification processes [18].

The final purified material typically requires storage at -20°C under nitrogen atmosphere to maintain chemical integrity over extended periods [18]. Quality control protocols include HPLC analysis for purity assessment, optical rotation measurements for chiral integrity, and mass spectrometry for molecular identity confirmation [21].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

393.278012748 g/mol

Monoisotopic Mass

393.278012748 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EJL329H95R

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR2C [HSA:3358] [KO:K04157]

Other CAS

121588-75-8

Wikipedia

Amesergide

Dates

Modify: 2024-02-18
1: Vlassenko A, Sheline YI, Fischer K, Mintun MA. Cerebral perfusion response to successful treatment of depression with different serotoninergic agents. J Neuropsychiatry Clin Neurosci. 2004 Summer;16(3):360-3. PubMed PMID: 15377745.
2: O'Neill MF, Hicks CA, Shaw G, Parameswaran T, Cardwell GP, O'Neill MJ. Effects of 5-hydroxytryptamine2 receptor antagonism on the behavioral activation and immediate early gene expression induced by dizocilpine. J Pharmacol Exp Ther. 1998 Dec;287(3):839-46. PubMed PMID: 9864262.
3: Black KJ, Sheline YI. Personality disorder scores improve with effective pharmacotherapy of depression. J Affect Disord. 1997 Mar;43(1):11-8. PubMed PMID: 9127826.
4: Coccaro EF, Kavoussi RJ, Oakes M, Cooper TB, Hauger R. 5-HT2a/2c receptor blockade by amesergide fully attenuates prolactin response to d-fenfluramine challenge in physically healthy human subjects. Psychopharmacology (Berl). 1996 Jul;126(1):24-30. PubMed PMID: 8853213.
5: Cushing DJ, Zgombick JM, Nelson DL, Cohen ML. LY215840, a high-affinity 5-HT7 receptor ligand, blocks serotonin-induced relaxation in canine coronary artery. J Pharmacol Exp Ther. 1996 Jun;277(3):1560-6. PubMed PMID: 8667223.
6: Chien AJ, Dunner DL. The Tridimensional Personality Questionnaire in depression: state versus trait issues. J Psychiatr Res. 1996 Jan-Feb;30(1):21-7. PubMed PMID: 8736463.
7: Kelich SL, Meade PL 2nd, Seyler DE. Developmental toxicity of amesergide administered by gavage to CD rats and New Zealand white rabbits. Fundam Appl Toxicol. 1995 Sep;27(2):247-51. PubMed PMID: 8529820.
8: Baumann P, Hatzinger M, Hemmeter U, Seifritz E, Eap CB, Holsboer E. Influence of amesergide treatment on the dextromethorphan test. Br J Clin Pharmacol. 1994 Aug;38(2):151-2. PubMed PMID: 7981017; PubMed Central PMCID: PMC1364862.
9: Cohen ML, Kurz KD, Fuller RW, Calligaro DO. Comparative 5-HT2-receptor antagonist activity of amesergide and its active metabolite 4-hydroxyamesergide in rats and rabbits. J Pharm Pharmacol. 1994 Mar;46(3):226-9. PubMed PMID: 8027933.
10: Bertschy G, Vandel S, Baumann P. Rhabdomyolysis after moderate alcohol abuse and physical training during amesergide treatment. Therapie. 1994 Mar-Apr;49(2):151-2. PubMed PMID: 7817348.
11: Seyler DE, Cohen IR, Sauter S. Effects of the serotonin antagonist amesergide on reproduction in female rats. Reprod Toxicol. 1993 Nov-Dec;7(6):607-12. PubMed PMID: 8118111.
12: Martinelli MJ, Bloomquist W, Peterson BC, Cohen ML. Amesergide and structurally related nor-D-ergolines: 5HT2 receptor interactions in the rat. J Med Chem. 1993 Sep 3;36(18):2671-5. PubMed PMID: 8410979.
13: Johnson MP, Audia JE, Nissen JS, Nelson DL. N(1)-substituted ergolines and tryptamines show species differences for the agonist-labeled 5-HT2 receptor. Eur J Pharmacol. 1993 Aug 3;239(1-3):111-8. PubMed PMID: 8223886.
14: Foreman MM, Fuller RW, Nelson DL, Calligaro DO, Kurz KD, Misner JW, Garbrecht WL, Parli CJ. Preclinical studies on LY237733, a potent and selective serotonergic antagonist. J Pharmacol Exp Ther. 1992 Jan;260(1):51-7. PubMed PMID: 1731051.
15: McBride PA, Mann JJ, Nimchinsky E, Cohen ML. Inhibition of serotonin-amplified human platelet aggregation by ketanserin, ritanserin, and the ergoline 5HT2 receptor antagonists-LY53857, sergolexole, and LY237733. Life Sci. 1990;47(23):2089-95. PubMed PMID: 2125095.

Explore Compound Types